Alpinetin

Description

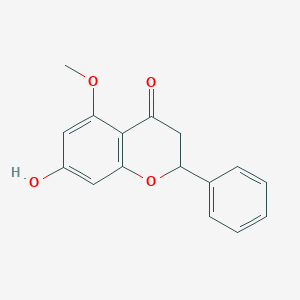

7-Hydroxy-5-methoxy-2-phenylchroman-4-one has been reported in Alpinia pinnanensis, Alpinia mutica, and other organisms with data available.

from Alpinia henryi K. Schum.; structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-14-7-11(17)8-15-16(14)12(18)9-13(20-15)10-5-3-2-4-6-10/h2-8,13,17H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQCWVDPMPFUGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)CC(O2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398801 | |

| Record name | Alpinetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1090-65-9 | |

| Record name | Alpinetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Alpinetin's Anti-Cancer Mechanisms: A Technical Guide for Researchers

For Immediate Release

Wuhan, China – November 10, 2025 – Alpinetin, a naturally occurring flavonoid found in plants of the ginger family, is demonstrating significant potential as an anti-cancer agent. A comprehensive review of recent studies reveals its multifaceted mechanism of action against various cancer cell lines, providing a strong basis for further drug development. This technical guide synthesizes the current understanding of this compound's effects on cancer cells, focusing on its impact on key signaling pathways, apoptosis, cell cycle, and metastasis.

Core Mechanisms of Action

This compound exerts its anti-neoplastic effects through a variety of mechanisms, primarily by inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting metastasis. These actions are orchestrated through the modulation of several critical intracellular signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in a range of cancer cells.[1][2][3][4][5][6][7] The primary mechanism involves the intrinsic or mitochondrial pathway of apoptosis. This compound has been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[5] This event triggers a cascade of caspase activation, including caspase-3, -8, and -9, which are key executioners of apoptosis.[1][2][5][6]

Furthermore, this compound modulates the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. It upregulates the expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2, Bcl-xL, and XIAP (X-linked inhibitor of apoptosis protein).[2][5][6] This shift in the balance between pro- and anti-apoptotic proteins favors the initiation of the apoptotic cascade.

Cell Cycle Arrest

This compound has been observed to halt the progression of the cell cycle in cancer cells, primarily at the G0/G1 and G2/M phases.[5] This arrest prevents the cancer cells from dividing and proliferating. The mechanism underlying this effect involves the downregulation of key cell cycle regulatory proteins, including cyclin D1, CDK4, and CDK6.[5]

Inhibition of Metastasis

The spread of cancer cells to distant organs, known as metastasis, is a major cause of cancer-related mortality. This compound has demonstrated the ability to inhibit the invasion and migration of cancer cells.[5][8][9] It achieves this by upregulating the expression of epithelial markers like E-cadherin and zonula occludens-1 (ZO-1), and downregulating mesenchymal markers such as Vimentin and N-cadherin.[8][9] This suggests that this compound can reverse the epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis.

Modulation of Key Signaling Pathways

The anti-cancer effects of this compound are mediated through its influence on several crucial signaling pathways that are often dysregulated in cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a significant role in inflammation, immunity, and cancer cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. This compound has been shown to inhibit the NF-κB signaling pathway.[1][3] One mechanism involves the reduction of reactive oxygen species (ROS), which in turn prevents the activation of NF-κB.[1][3] This inhibition of NF-κB leads to the downregulation of its target genes, including the hypoxia-inducible factor-1α (HIF-1α), further contributing to the suppression of tumor growth.[1][3]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that promotes cell survival, growth, and proliferation. This pathway is frequently hyperactivated in various cancers. This compound effectively suppresses the PI3K/Akt pathway by reducing the phosphorylation of both PI3K and Akt.[8][9][10] By inhibiting this pathway, this compound diminishes the survival signals that cancer cells rely on, thereby promoting apoptosis.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is involved in regulating cell proliferation, differentiation, and survival. This compound has been found to inhibit the MAPK/ERK pathway by decreasing the phosphorylation of ERK.[8][9] This inhibition contributes to the anti-proliferative and pro-apoptotic effects of this compound in cancer cells.

Quantitative Data on this compound's Efficacy

The cytotoxic effects of this compound have been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| 143B | Osteosarcoma | Concentration-dependent (10-100 µM) | [8][9] |

| U2OS | Osteosarcoma | Concentration-dependent (10-100 µM) | [8][9] |

| BxPC-3 | Pancreatic Cancer | Concentration-dependent (20-80 µg/ml) | [2] |

| PANC-1 | Pancreatic Cancer | Inhibited by this compound | [7] |

| AsPC-1 | Pancreatic Cancer | Inhibited by this compound | [7] |

| 4T1 | Breast Cancer | Concentration-dependent (25-100 µM) | [5] |

| MDA-MB-231 | Breast Cancer | Concentration-dependent (25-100 µM) | [5] |

| A549 | Lung Cancer | Concentration-dependent (100-200 µM) | [6] |

| SKOV3 | Ovarian Cancer | Concentration-dependent (50-400 µM) | [5] |

| HT-29 | Colon Cancer | Concentration-dependent (6.25-400 µM) | [5] |

| EC9706 | Esophageal Carcinoma | Concentration-dependent (25-100 µM) | [5] |

| HTB-26 | Breast Cancer | 10-50 µM | [11] |

| PC-3 | Pancreatic Cancer | 10-50 µM | [11] |

| HepG2 | Hepatocellular Carcinoma | 10-50 µM | [11] |

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Protocol:

-

Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, p-ERK) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Harvest treated and untreated cells and wash them with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.[12][13][14][15][16]

Signaling Pathway Diagrams

Caption: Overview of this compound's multifaceted mechanism of action in cancer cells.

Caption: this compound's induction of the intrinsic apoptosis pathway.

Caption: A typical experimental workflow to study this compound's effects.

Conclusion

This compound presents a compelling case as a potential therapeutic agent for cancer. Its ability to induce apoptosis, halt the cell cycle, and inhibit metastasis through the modulation of key signaling pathways like NF-κB, PI3K/Akt, and MAPK/ERK highlights its pleiotropic anti-cancer effects. The quantitative data from various cancer cell lines underscore its potency. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the anti-cancer properties of this compound, paving the way for its potential translation into clinical applications. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

- 1. This compound inhibits breast cancer growth by ROS/NF‐κB/HIF‐1α axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiproliferative effect of this compound in BxPC-3 pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits breast cancer growth by ROS/NF-κB/HIF-1α axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiproliferative effect of this compound in BxPC-3 pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound: A Review of Its Pharmacology and Pharmacokinetics [frontiersin.org]

- 6. This compound inhibits lung cancer progression and elevates sensitization drug-resistant lung cancer cells to cis-diammined dichloridoplatium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. qascf.com [qascf.com]

- 9. qascf.com [qascf.com]

- 10. This compound inhibits lung cancer progression and elevates sensitization drug-resistant lung cancer cells to cis-diammined dichloridoplatium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Flow cytometry with PI staining | Abcam [abcam.com]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 15. medicine.uams.edu [medicine.uams.edu]

- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

The Pharmacological Profile of Alpinetin: A Technical Guide for Drug Discovery and Development

An in-depth exploration of the multifaceted pharmacological properties of the flavonoid Alpinetin, detailing its therapeutic potential and underlying molecular mechanisms for researchers, scientists, and drug development professionals.

This compound, a naturally occurring flavonoid predominantly found in plants of the Zingiberaceae family, has garnered significant scientific interest due to its broad spectrum of pharmacological activities.[1][2] Accumulated evidence demonstrates its potential as an antitumor, anti-inflammatory, hepatoprotective, neuroprotective, and cardiovascular protective agent, operating through the modulation of multiple signaling pathways.[2][3] This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions to support further research and development.

Anti-Inflammatory Properties

This compound exerts potent anti-inflammatory effects by targeting key signaling pathways and reducing the production of pro-inflammatory mediators.[1][4] Studies have shown its efficacy in various inflammatory models, including lipopolysaccharide (LPS)-induced mastitis and dextran sulfate sodium (DSS)-induced colitis.[1][5]

Key Mechanisms of Anti-Inflammatory Action:

-

Inhibition of the NF-κB Pathway: this compound has been shown to suppress the activation of the NF-κB signaling pathway.[1][6] It inhibits the phosphorylation of IκB-α and the subsequent nuclear translocation of the p65 subunit of NF-κB.[5][6] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][5]

-

Modulation of MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway, including ERK and p38, is another critical target of this compound in mitigating inflammation.[1]

-

Activation of the Nrf2 Pathway: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the antioxidant response.[1][7] This leads to the increased expression of antioxidant enzymes, which in turn helps to resolve inflammation.[7]

-

Inhibition of the NLRP3 Inflammasome: this compound has been demonstrated to suppress the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the inflammatory response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β and IL-18.[1][7]

Quantitative Data on Anti-Inflammatory Effects of this compound

| Model | This compound Concentration/Dosage | Effect | Reference |

| LPS-induced mastitis in mice (in vivo) | Not specified | Attenuated neutrophilic granulocyte infiltration and myeloperoxidase activation; decreased TNF-α, IL-1β, and IL-6 production. | [5] |

| LPS-stimulated primary mouse mammary epithelial cells (in vitro) | Not specified | Inhibited the expression of TLR4 and the production of TNF-α, IL-1β, and IL-6. | [5] |

| PMA-derived monocytic THP-1 macrophages (in vitro) | 50–200 μg/ml | Considerably decreased the expression levels of TNF-α and IL-1β. | [1] |

| DSS-induced acute colitis in mice (in vivo) | 25–100 mg/kg | Generated favorable protective effectiveness against diarrhea, colonic shortening, and histological injury. | [1] |

| Carbon tetrachloride (CCl4)-induced liver fibrosis in mice (in vivo) | 15 and 60 mg/kg | Reduced NLRP3 expression level and activated the Nrf2 pathway. | [1] |

Experimental Protocols

LPS-Induced Mastitis Mouse Model: To investigate the anti-inflammatory effects of this compound on mastitis, a mouse model was established using lipopolysaccharide (LPS) induction. In this model, this compound was administered to the mice, and its effects were observed. The study found that this compound significantly reduced the infiltration of neutrophilic granulocytes and the activation of myeloperoxidase. It also downregulated the levels of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. Furthermore, this compound was found to inhibit the phosphorylation of IκB-α and NF-κB p65, as well as the expression of TLR4, all of which are key players in the inflammatory response.[5]

In Vitro Anti-Inflammatory Assay in Primary Mouse Mammary Epithelial Cells: Primary mouse mammary epithelial cells were stimulated with LPS to induce an inflammatory response. The cells were then treated with this compound to assess its anti-inflammatory properties. The results showed that this compound inhibited the expression of TLR4 and the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. However, it is noteworthy that this compound did not inhibit the production of IL-1β and IL-6 when the cells were stimulated with TNF-α, suggesting a specific mechanism of action.[5]

Signaling Pathway Diagram

Caption: this compound's anti-inflammatory signaling pathways.

Anticancer Activity

This compound has demonstrated promising anticancer properties against a variety of human cancer cell lines through multiple mechanisms, including the induction of apoptosis and the inhibition of cancer cell invasion and metastasis.[1][8][9]

Key Mechanisms of Anticancer Action:

-

Induction of Apoptosis: this compound triggers apoptosis in cancer cells through both intrinsic and extrinsic pathways.[1] It modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, cytochrome c release from the mitochondria, and subsequent activation of caspases-3, -8, and -9.[1][10]

-

Inhibition of STAT3 Signaling: The STAT3 signaling pathway, which is often constitutively activated in cancer cells and promotes their survival and proliferation, is a key target of this compound.[1] this compound has been shown to inhibit STAT3, leading to the downregulation of anti-apoptotic proteins like Bcl-2.[1]

-

Inhibition of Invasion and Metastasis: this compound can suppress the invasion and metastasis of cancer cells by inhibiting pathways such as the Notch signaling pathway.[1] Matrix metalloproteinases (MMPs), which are crucial for tumor invasion, are also modulated by this compound.[1]

Quantitative Data on Anticancer Effects of this compound

| Cancer Cell Line | This compound Concentration | Effect | Reference |

| Human gastric carcinoma (AGS and N87) | 40–160 μM | Induced apoptosis through mitochondrial membrane potential transformation, cytochrome c release, and caspase activation. | [1] |

| Human ovarian cancer (SKOV3) | 50–400 μM | Enhanced the expression of Bax, caspase-3, and PARP, and reduced Bcl-2 secretion by inhibiting the STAT3 signaling pathway. | [1] |

| Human glioma (U-87, U-251, and U-373) | 20–80 μM | Attenuated invasion by suppressing the Notch pathway. | [1] |

| Human pancreatic cancer (BxPC-3) | Not specified | Inhibited cell viability and induced apoptosis in a dose- and time-dependent manner. | [10] |

| Human gastric carcinoma (SNU-1, Hs 746T, KATO III) | IC50: 426, 586, 424 μg/ml, respectively | Decreased cell viability in a dose-dependent manner. | [11] |

Experimental Protocols

Cell Viability Assay (MTT Assay): The effect of this compound on the viability of various pancreatic cancer cell lines was determined using the MTT assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The results showed that this compound inhibited the viability of three pancreatic cancer cell lines in a dose- and time-dependent manner.[10]

Apoptosis Analysis by Flow Cytometry: To quantify apoptosis, BxPC-3 pancreatic cancer cells were treated with this compound and then stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine that is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI stains necrotic cells. The stained cells were then analyzed by flow cytometry. This analysis revealed that this compound induced apoptosis in BxPC-3 cells.[10]

Western Blot Analysis for Apoptosis-Related Proteins: The expression levels of apoptosis-related proteins, including Bcl-2, Bcl-xL, XIAP, Bax, and caspases, were measured by Western blot analysis. Following treatment with this compound, cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies. The results demonstrated that this compound regulated the expression of these proteins, leading to the activation of caspases and the release of cytochrome c.[10]

Signaling Pathway Diagram

Caption: this compound's anticancer mechanisms of action.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective effects in models of cerebral ischemia, primarily through its antioxidant and anti-inflammatory activities.[12][13][14]

Key Mechanisms of Neuroprotective Action:

-

Reduction of Oxidative Stress: this compound mitigates oxidative stress by reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and enhancing the activities of antioxidant enzymes such as catalase (CAT), glutathione peroxidase (GSH-Px), and superoxide dismutase (SOD).[12][14]

-

Suppression of Neuroinflammation: this compound reduces the expression of pro-inflammatory markers in the brain, including cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6).[12][14]

Quantitative Data on Neuroprotective Effects of this compound

| Model | This compound Dosage | Effect | Reference |

| Rat model of cerebral ischemia (in vivo) | 100 mg/kg BW | Reduced infarct volume by 30%; significantly reduced COX-2 and IL-6 expression levels in the cortex and hippocampus. | [14] |

| Rat model of cerebral ischemia (in vivo) | 50 or 100 mg/kg BW | Significantly reduced MDA levels in both the cortex and hippocampus; significantly increased the levels of GSH-Px and CAT in both the cortex and hippocampus. | [12] |

| Rat model of cerebral ischemia (in vivo) | 100 mg/kg BW | Significantly increased SOD levels in both the cortex and hippocampus. | [12] |

Experimental Protocols

Rat Model of Right Middle Cerebral Artery Occlusion (Rt. MCAO): To evaluate the neuroprotective effects of this compound, a rat model of permanent focal cerebral ischemia was induced by occluding the right middle cerebral artery. The rats were treated with this compound (25, 50, and 100 mg/kg BW) intraperitoneally once daily for three consecutive days. The infarct volume was measured using TTC staining, and neuronal density in the cortex and hippocampus was assessed.[12][15]

Measurement of Oxidative Stress Markers: The levels of malondialdehyde (MDA) and the activities of antioxidant enzymes (CAT, GSH-Px, and SOD) in the cortex and hippocampus were measured using specific assay kits. The results showed that this compound treatment significantly reduced MDA levels and increased the activities of the antioxidant enzymes.[12]

Western Blot Analysis for Inflammatory Markers: The protein expression levels of COX-2 and IL-6 in the cortex and hippocampus were determined by Western blot analysis. The findings indicated that this compound treatment significantly reduced the expression of these pro-inflammatory markers.[12]

Experimental Workflow Diagram

Caption: Experimental workflow for evaluating this compound's neuroprotective effects.

Hepatoprotective Effects

This compound has shown significant potential in protecting the liver from various insults, including alcohol-induced liver disease and non-alcoholic fatty liver disease (NAFLD).[16][17] Its hepatoprotective effects are attributed to its antioxidant, anti-inflammatory, and lipid metabolism-regulating properties.[16][18]

Key Mechanisms of Hepatoprotective Action:

-

Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress in hepatocytes.[16] It has been shown to inhibit CYP2E1, an enzyme involved in alcohol metabolism that generates reactive oxygen species (ROS).[16]

-

Anti-inflammatory Effects: this compound suppresses inflammatory pathways in the liver by inhibiting the production of pro-inflammatory cytokines.[16]

-

Modulation of Lipid Metabolism: this compound helps regulate lipid metabolism by promoting the clearance of fatty acids and preventing the accumulation of triglycerides in the liver.[16][17]

Quantitative Data on Hepatoprotective Effects of this compound

| Model | Effect | Reference |

| Lieber–DeCarli ethanol liquid diet model of ALD in C57BL/6 mice | Significantly reduced serum levels of ALT, AST, γ-GT; reduced oxidative/nitrosative stress markers; increased antioxidative markers; decreased levels of pro-inflammatory cytokines and ER stress parameters. | [16] |

| High fat diet-induced NAFLD in mice | Down-regulated lipid accumulation in liver tissue; reduced inflammatory score in liver and renal tissues; alleviated abnormal lipid metabolism. | [17] |

Experimental Protocols

Lieber–DeCarli Ethanol Liquid Diet Model of Alcoholic Liver Disease (ALD): To investigate the hepatoprotective effects of this compound in ALD, C57BL/6 mice were fed a Lieber–DeCarli ethanol liquid diet. One group of ethanol-fed mice was treated with this compound. Serum levels of liver enzymes (ALT, AST, γ-GT, ALP), as well as markers of oxidative/nitrosative stress and antioxidant capacity in liver tissue, were measured. Pro-inflammatory cytokines and endoplasmic reticulum (ER) stress parameters were also evaluated. Histological analysis was performed to assess steatosis, hepatocyte ballooning, and inflammation.[16]

Conclusion

This compound is a promising natural flavonoid with a wide array of pharmacological properties that hold significant therapeutic potential for a variety of diseases, including inflammatory disorders, cancer, neurodegenerative diseases, and liver conditions. Its multifaceted mechanisms of action, centered on the modulation of key signaling pathways such as NF-κB, MAPK, Nrf2, and STAT3, provide a strong rationale for its further investigation and development as a novel therapeutic agent. The quantitative data and experimental methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to advance the clinical translation of this compound. However, it is important to note that pharmacokinetic studies have indicated that this compound may have poor oral bioavailability due to extensive glucuronidation, which is a critical consideration for future drug development efforts.[1][2][3]

References

- 1. Frontiers | this compound: A Review of Its Pharmacology and Pharmacokinetics [frontiersin.org]

- 2. This compound: A Review of Its Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A Review of Its Pharmacology and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. This compound attenuates inflammatory responses by interfering toll-like receptor 4/nuclear factor kappa B signaling pathway in lipopolysaccharide-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Protects Chondrocytes and Exhibits Anti-Inflammatory Effects via the NF-κB/ERK Pathway for Alleviating Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound exerts anti-inflammatory, anti-oxidative and anti-angiogenic effects through activating the Nrf2 pathway and inhibiting NLRP3 pathway in carbon tetrachloride-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: a Dietary Flavonoid with Diverse Anticancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antiproliferative effect of this compound in BxPC-3 pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound: anti-human gastric cancer potential and urease inhibition activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. In Vivo Neuroprotective Effects of this compound Against Experimental Ischemic Stroke Damage Through Antioxidant and Anti-Inflammatory Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vivo Neuroprotective Effects of this compound Against Experimental Ischemic Stroke Damage Through Antioxidant and Anti-Inflammatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. This compound improved high fat diet-induced non-alcoholic fatty liver disease (NAFLD) through improving oxidative stress, inflammatory response and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Alpinetin: A Technical Guide to Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpinetin, a naturally occurring dihydroflavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides an in-depth overview of the primary natural sources of this compound and detailed methodologies for its extraction. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of this promising bioactive compound.

Natural Sources of this compound

This compound is predominantly found in the plant kingdom, with its highest concentrations typically observed in species belonging to the Zingiberaceae (ginger) family. Several other plant families also serve as sources of this compound.

The primary and most commercially viable sources of this compound are the seeds and rhizomes of various Alpinia species. Notably, Alpinia katsumadai and Alpinia officinarum are well-documented for their significant this compound content.[][2][3] Other species within this genus that contain this compound include Alpinia intermedia, Alpinia hainanensis, and Alpinia mutica.[4]

Beyond the Zingiberaceae family, this compound has been isolated from plants in the following families:

-

Fabaceae: Found in the heartwood of Dalbergia parviflora.[4]

-

Lamiaceae: Present in Scutellaria amabilis, Scutellaria barbata, and Scutellaria indica.[4]

-

Polygonaceae: Identified in Persicaria ferruginea and Persicaria limbata.[4]

-

Salicaceae: Detected in Populus canadensis and Populus sargentii.[4]

-

Asteraceae: Isolated from Mikania micrantha.[4]

-

Myrtaceae: Found in the leaves of Campomanesia phaea.[5]

The following table summarizes the key natural sources of this compound, the plant part utilized, and the reported yield where available.

| Plant Species | Family | Plant Part | Reported Yield (mg/g of crude extract) |

| Alpinia katsumadai | Zingiberaceae | Seeds | 0.081–3.738[6] |

| Alpinia officinarum | Zingiberaceae | Rhizome | Not explicitly quantified in the provided results |

| Dalbergia parviflora | Fabaceae | Heartwood | Not explicitly quantified in the provided results |

| Campomanesia phaea | Myrtaceae | Leaves | Not explicitly quantified in the provided results |

| Alpinia mutica | Zingiberaceae | Rhizome | Not explicitly quantified in the provided results |

Extraction Methodologies

The extraction of this compound from its natural sources typically involves solvent extraction techniques, which can be enhanced by various methods to improve efficiency. The choice of solvent and extraction method is critical for maximizing the yield and purity of the final product.

Microwave-Assisted Extraction (MAE) of this compound from Alpinia katsumadai Seeds

Microwave-assisted extraction is an efficient method that utilizes microwave energy to heat the solvent and plant matrix, thereby accelerating the extraction process.

Experimental Protocol:

-

Sample Preparation: The seeds of Alpinia katsumadai are dried and ground into a fine powder to increase the surface area for extraction.

-

Solvent Selection: A mixture of ethanol and water (e.g., 70% ethanol) is commonly used as the extraction solvent.

-

Extraction Parameters:

-

Solid-to-Liquid Ratio: A ratio of 1:20 (g/mL) of plant material to solvent is employed.

-

Microwave Power: Set to 500 W.

-

Extraction Time: The extraction is carried out for a duration of 10 minutes.

-

Temperature: The temperature is maintained at 60°C.

-

-

Post-Extraction Processing:

-

The extract is filtered to remove solid plant material.

-

The filtrate is then concentrated under reduced pressure to remove the solvent.

-

The resulting crude extract can be further purified using chromatographic techniques.

-

Soxhlet Extraction

Soxhlet extraction is a classical and exhaustive method for extracting compounds from solid materials.

Experimental Protocol:

-

Sample Preparation: Dried and powdered plant material is placed in a thimble made of filter paper.

-

Apparatus Setup: The thimble is placed in the main chamber of the Soxhlet extractor. The extractor is then fitted to a flask containing the extraction solvent (e.g., methanol or ethanol) and a condenser.

-

Extraction Process: The solvent is heated to reflux. The solvent vapor travels up a distillation arm and floods into the chamber housing the thimble. The condenser ensures that any solvent vapor cools, and drips back down into the chamber housing the solid material. The chamber containing the solid material slowly fills with warm solvent. When the Soxhlet chamber is almost full, the chamber is automatically emptied by a siphon side arm, with the solvent running back down to the distillation flask. This cycle is allowed to repeat for several hours.

-

Post-Extraction Processing: After extraction, the solvent is evaporated to yield the crude extract.

High-Speed Counter-Current Chromatography (HSCCC) for Purification

Following initial extraction, High-Speed Counter-Current Chromatography (HSCCC) can be employed for the purification of this compound from the crude extract.[7][8][9]

Experimental Protocol:

-

Two-Phase Solvent System: A two-phase solvent system of n-hexane-ethyl acetate-ethanol-water (5:6:5:5, v/v) is prepared. The lower phase is used as the mobile phase.[7][8]

-

HSCCC Operation: The crude extract is dissolved in a small volume of the biphasic solvent system and injected into the HSCCC instrument.

-

Elution Mode: The separation is performed in the head-to-tail elution mode.[7][8]

-

Fraction Collection and Analysis: Fractions are collected and analyzed by techniques such as HPLC to identify those containing pure this compound. A study reported obtaining this compound with a purity of 99.01% from 158.4 mg of crude extract, yielding 14.47 mg of the purified compound.[7][8]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for the development of targeted therapeutic applications.

One of the key anti-inflammatory mechanisms of this compound involves the inhibition of the NF-κB signaling pathway . In response to inflammatory stimuli such as lipopolysaccharide (LPS), this compound has been shown to suppress the activation of NF-κB. This, in turn, leads to a downregulation of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2]

Conclusion

This compound is a flavonoid with significant therapeutic potential, accessible from a variety of natural sources, most notably from the Alpinia genus. The extraction and purification of this compound can be efficiently achieved through modern techniques such as microwave-assisted extraction and high-speed counter-current chromatography. Further research into the pharmacological activities of this compound and the optimization of its extraction and purification will be pivotal for its development as a therapeutic agent. This guide provides a foundational framework for researchers to build upon in their exploration of this promising natural compound.

References

- 2. researchgate.net [researchgate.net]

- 3. This compound Attenuates Persistent Inflammation, Immune Suppression, and Catabolism Syndrome in a Septic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: A Review of Its Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. Extraction, Purification and Antiradical Activities of this compound and Cardamomin from Alpinia katsumadai Hayata [hero.epa.gov]

- 9. researchgate.net [researchgate.net]

Alpinetin: A Technical Guide to its Bioavailability and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpinetin, a naturally occurring flavonoid found in various medicinal plants, has garnered significant attention for its wide array of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] Despite its therapeutic potential, the clinical application of this compound is hindered by its poor oral bioavailability. This technical guide provides a comprehensive overview of the current understanding of the bioavailability and pharmacokinetics of this compound. We delve into its absorption, distribution, metabolism, and excretion (ADME) properties, with a particular focus on the key factors limiting its systemic exposure. This document summarizes quantitative pharmacokinetic data, details relevant experimental methodologies, and visualizes the primary metabolic pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

This compound is a flavonoid compound that belongs to the flavanone subclass.[2] It is predominantly isolated from plants of the Zingiberaceae family, such as Alpinia katsumadai Hayata.[4] Extensive research has demonstrated the diverse therapeutic properties of this compound, which are attributed to its ability to modulate various signaling pathways.[1][2][3] However, like many flavonoids, this compound exhibits low oral bioavailability, which presents a major challenge to its development as a therapeutic agent.[1][2][3] Understanding the pharmacokinetic profile of this compound is crucial for designing strategies to enhance its systemic absorption and, consequently, its therapeutic efficacy.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been primarily investigated in preclinical studies, particularly in rat models. These studies consistently demonstrate rapid absorption and elimination, coupled with low absolute bioavailability.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound observed in Sprague-Dawley rats following intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)

| Dose (mg/kg) | Cmax (μg/L) | AUC (μg/L*h) | t1/2 (h) | CL (L/h/kg) | Vd (L/kg) | Reference |

| 2 | - | 783.62 ± 296.96 | 1.58 ± 0.24 | 10.68 ± 0.68 | - | (Ye et al., 2018)[2] |

Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Dose (mg/kg) | Cmax (μg/L) | Tmax (h) | AUC (μg/L*h) | t1/2 (h) | Absolute Bioavailability (%) | Reference |

| 5 | 385.63 ± 91.19 | - | 906.06 ± 402.67 | 9.05 ± 4.21 | - | (Chen et al., 2015)[2] |

| 20 | 167.02 ± 43.96 | - | - | - | 15.10 ± 5.72 | (Ye et al., 2018)[2] |

| 40 | - | - | - | - | - | (Qiu et al., 2019)[2] |

Note: Cmax - Maximum plasma concentration; Tmax - Time to reach maximum plasma concentration; AUC - Area under the plasma concentration-time curve; t1/2 - Elimination half-life; CL - Clearance; Vd - Volume of distribution. Values are presented as mean ± standard deviation.

Bioavailability and Metabolism

The primary factor contributing to the low oral bioavailability of this compound is extensive first-pass metabolism, particularly glucuronidation.[1][2][3]

Absorption

Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract.[2] However, a significant portion of the absorbed compound is immediately subjected to metabolic conversion in the intestines and liver.

Metabolism

The metabolism of this compound is characterized by a variety of reactions, with glucuronidation being the most prominent pathway.[2][4]

-

Phase II Metabolism (Glucuronidation): This is the major metabolic pathway for this compound. The process is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A1, UGT1A3, UGT1A9, and UGT2B15 being the main isoforms involved.[3] This extensive glucuronidation significantly reduces the systemic availability of the parent compound.[2]

-

Other Metabolic Pathways: Besides glucuronidation, this compound can undergo other metabolic transformations, including deoxidation, reduction, oxidation, desaturation, acetylation, glycine conjugation, sulfation, demethylation, hydration, and cleavage.[4]

-

Role of Efflux Transporters: The breast cancer resistance protein (BCRP) has been identified as a key efflux transporter that actively pumps this compound and its glucuronide conjugates out of cells, further contributing to its low intracellular concentration and overall poor bioavailability.[3]

Excretion

The metabolites of this compound, primarily glucuronide conjugates, are excreted through bile and urine.[4]

Experimental Methodologies

The pharmacokinetic studies of this compound have predominantly employed robust analytical techniques to ensure accurate quantification in biological matrices.

Animal Studies

-

Animal Model: Sprague-Dawley rats are the most commonly used animal model for in vivo pharmacokinetic studies of this compound.[5][6]

-

Drug Administration: For oral administration, this compound is typically suspended in a suitable vehicle, such as a solution of carboxymethylcellulose sodium. For intravenous administration, it is dissolved in a vehicle like a mixture of polyethylene glycol and saline.

-

Sample Collection: Blood samples are collected at predetermined time points after drug administration. Plasma is separated by centrifugation and stored at low temperatures (-20°C or -80°C) until analysis.

Analytical Method

-

Instrumentation: Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is the standard method for the sensitive and selective quantification of this compound in plasma.[5][6]

-

Sample Preparation: A common method for plasma sample preparation is protein precipitation.[5][6] This involves adding a precipitating agent, such as acetonitrile, to the plasma sample to remove proteins that can interfere with the analysis. The supernatant is then collected for analysis. To mitigate matrix effects, a dilution step may be incorporated after protein precipitation.[5][6]

-

Chromatographic and Mass Spectrometric Conditions: Specific chromatographic columns, mobile phases, and mass spectrometric parameters are optimized to achieve good separation and detection of this compound and its internal standard.

Visualizations

Metabolic Pathway of this compound

Caption: Major metabolic pathways of this compound.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Experimental workflow for this compound pharmacokinetic studies.

Future Directions and Conclusion

The poor oral bioavailability of this compound remains a significant hurdle in its clinical development. Future research should focus on strategies to overcome this limitation. Potential approaches include:

-

Formulation Strategies: Development of novel drug delivery systems, such as nanoparticles, liposomes, or solid dispersions, to protect this compound from extensive first-pass metabolism and enhance its absorption.

-

Co-administration with Inhibitors: Investigating the co-administration of this compound with inhibitors of UGT enzymes or BCRP to reduce its metabolic degradation and efflux.

-

Prodrug Approaches: Designing and synthesizing prodrugs of this compound that can be converted to the active form after absorption, thereby bypassing the initial metabolic barriers.

References

- 1. Frontiers | this compound: A Review of Its Pharmacology and Pharmacokinetics [frontiersin.org]

- 2. This compound: A Review of Its Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic Profiling of this compound in Rat Plasma, Urine, Bile and Feces after Intragastric Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantification and pharmacokinetics of this compound in rat plasma by UHPLC-MS/MS using protein precipitation coupled with dilution approach to eliminate matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Alpinetin: A Comprehensive Technical Guide on its Discovery, History in Traditional Medicine, and Modern Pharmacological Investigation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpinetin, a naturally occurring flavonoid, has a rich history of use in traditional medicine, particularly within East Asian healing practices. Primarily isolated from plants of the Alpinia genus, its historical applications have paved the way for modern scientific inquiry into its diverse pharmacological properties. This technical guide provides an in-depth exploration of the discovery and traditional use of this compound, alongside detailed experimental protocols for its extraction, isolation, and the investigation of its well-documented anti-inflammatory and anticancer activities. Quantitative data from key studies are summarized, and critical signaling pathways are visualized to offer a comprehensive resource for researchers and drug development professionals.

Discovery and History in Traditional Medicine

This compound is a dihydroflavonoid that is prominently found in the seeds of Alpinia katsumadai Hayata, a plant with a long-standing history in traditional Chinese medicine (TCM) where it is known as "Cao Dou Kou".[1] Historically, the seeds of Alpinia katsumadai have been utilized for centuries in East Asian medicine to address a range of digestive and gastrointestinal ailments.[1]

In the framework of TCM, Alpinia katsumadai is classified as an aromatic herb that transforms dampness and warms the middle burner, which encompasses the digestive organs.[2][3] It has been traditionally prescribed for symptoms such as nausea, vomiting, lack of appetite, and abdominal bloating.[1][2] The seeds are believed to "awaken the spleen," a concept in TCM closely linked to digestive function, and to promote the movement of stagnant qi (vital energy) in the digestive tract.[2] Beyond its digestive benefits, it has also been used to freshen breath and support oral health due to its aromatic and antimicrobial properties.[1]

Often, Alpinia katsumadai is not used in isolation but as part of complex herbal formulas, combined with other herbs like ginger, magnolia bark, and pinellia to create synergistic effects that enhance digestive function.[3][4] While its use is deeply rooted in traditional practices, modern scientific investigations have begun to validate these historical applications and uncover the molecular mechanisms behind this compound's therapeutic effects.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the effects of this compound.

Table 1: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | Concentration (µM) | Duration (h) | Effect | Reference |

| 4T1, MCF-7, MDA-MB-231 | Breast Cancer | 25–100 | 24 or 48 | Increased caspase-9, caspase-3, PARP, Bax; Decreased Bcl-2, p-p65, p-IκBα, HIF-1α | [5] |

| SNU-1, Hs 746T, KATO III | Gastric Cancer | IC50: 426, 586, 424 | 48 | Dose-dependent decrease in cell viability | [3] |

| BxPC-3 | Pancreatic Cancer | Various doses | - | Dose- and time-dependent inhibition of viability and induction of apoptosis | [6] |

| HT-29 | Colon Cancer | IC50: 337.04 (liver cells), >400 (kidney cells) | - | Inhibition of cell growth | [7] |

Table 2: In Vivo Anti-inflammatory and Hepatoprotective Effects of this compound

| Animal Model | Condition | Dosage (mg/kg) | Duration | Key Findings | Reference |

| Mice | LPS/D-Gal-induced liver damage | 12.5–50 | - | Attenuated NF-κB activation, enhanced Nrf2 generation | [8] |

| Mice | Dextran sulfate sodium (DSS)-induced colitis | 50 | - | Inhibited NF-κB activation, reduced TNF-α, IL-6, and MPO | [8] |

| Mice | Carbon tetrachloride-induced liver fibrosis | 15 and 60 | - | Reduced NLRP3 expression, activated Nrf2 pathway | [8] |

| Rats | Ischemic Stroke | 25, 50, and 100 | 3 days | Reduced infarct volume, increased neuronal density, reduced MDA, increased CAT, GSH-Px, SOD, reduced COX-2 and IL-6 | [9] |

Detailed Experimental Protocols

Extraction and Isolation of this compound from Alpinia katsumadai

This protocol is based on microwave-assisted extraction followed by high-speed counter-current chromatography (HSCCC).[1][10]

3.1.1. Microwave-Assisted Extraction

-

Sample Preparation: Grind the dried seeds of Alpinia katsumadai into a fine powder.

-

Extraction Solvent: Use 100% ethanol.

-

Solid-Liquid Ratio: A ratio of 1:12 (g/mL) of the powdered seeds to ethanol is recommended.

-

Microwave Parameters: Set the microwave power to 800W.

-

Extraction Time: Irradiate the mixture for 12 minutes.

-

Repeated Extraction: Repeat the extraction process once more with fresh solvent to maximize the yield.

-

Crude Extract Preparation: Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain the crude extract. Further extract the residue with ethyl acetate.

3.1.2. High-Speed Counter-Current Chromatography (HSCCC) Purification

-

Two-Phase Solvent System: Prepare a two-phase solvent system of n-hexane-ethyl acetate-ethanol-water at a volume ratio of 5:6:5:5. Equilibrate the mixture in a separatory funnel at room temperature and separate the two phases.

-

HSCCC Apparatus: Utilize a TBE-300A HSCCC instrument.

-

Purification Procedure:

-

Fill the multilayer coil column entirely with the upper phase as the stationary phase.

-

Pump the lower phase (mobile phase) into the head of the column at a flow rate of 2.0 mL/min.

-

Rotate the apparatus at 800 rpm.

-

Once hydrodynamic equilibrium is reached, inject the crude extract dissolved in a small volume of the biphasic solvent system.

-

-

Fraction Collection and Analysis: Monitor the effluent with a UV detector at 300 nm and collect fractions. Analyze the fractions by HPLC to identify those containing pure this compound.

HPLC Analysis of this compound

This protocol is for the quantification of this compound in extracts.[11]

-

Instrumentation: A high-performance liquid chromatography system equipped with a UV detector.

-

Column: A C18 reverse-phase column (25 cm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mobile phase consisting of methanol and water in a 70:30 (v/v) ratio.

-

Flow Rate: Set the flow rate to 1.0 mL/min.

-

Injection Volume: Inject 20 µL of the sample solution (filtered through a 0.22 µm syringe filter).

-

Detection: Monitor the eluent at a wavelength of 290 nm.

-

Quantification: Identify the this compound peak by its retention time (approximately 5.7 min) and quantify using a calibration curve prepared with a standard of known concentration.

In Vitro Anti-Inflammatory Activity Assessment (NF-κB Translocation Assay)

This protocol describes the investigation of this compound's effect on NF-κB activation in macrophages.[4][12]

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Treatment: Seed the cells in appropriate culture plates. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulating with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 30-60 minutes.

-

Immunofluorescence Staining for p65 Subunit:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with a primary antibody against the p65 subunit of NF-κB.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Microscopy and Analysis: Visualize the cells using a fluorescence microscope. In unstimulated or this compound-treated cells, p65 will be localized in the cytoplasm. In LPS-stimulated cells, p65 will translocate to the nucleus. Quantify the nuclear translocation of p65 to assess the inhibitory effect of this compound.

In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.[3]

-

Cell Culture: Culture human gastric cancer cell lines (e.g., SNU-1, Hs 746T, KATO III) in a suitable medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for 48 hours. Include a vehicle control (e.g., DMSO).

-

MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Anti-Inflammatory Signaling Pathways

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound: anti-human gastric cancer potential and urease inhibition activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound: A Review of Its Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiproliferative effect of this compound in BxPC-3 pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crude Extracts, Flavokawain B and this compound Compounds from the Rhizome of Alpinia mutica Induce Cell Death via UCK2 Enzyme Inhibition and in Turn Reduce 18S rRNA Biosynthesis in HT-29 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | this compound: A Review of Its Pharmacology and Pharmacokinetics [frontiersin.org]

- 9. In Vivo Neuroprotective Effects of this compound Against Experimental Ischemic Stroke Damage Through Antioxidant and Anti-Inflammatory Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. Matrix Solid-Phase Dispersion Extraction and Quantification of this compound in Amomum Seed using Validated HPLC and HPTLC Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of PXR by this compound Contributes to Abrogate Chemically Induced Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

Alpinetin's Role in Modulating Immune Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpinetin is a natural flavonoid compound primarily isolated from plants of the ginger family, such as Alpinia katsumadai Hayata[1][2][3]. Traditionally used in Chinese medicine, this compound has garnered significant scientific interest due to its broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties[1][4][5][6]. Its low systemic toxicity further enhances its potential as a therapeutic agent[1][5]. This technical guide provides an in-depth analysis of this compound's mechanisms for modulating immune responses, focusing on its interaction with key signaling pathways and immune cells. We present a compilation of quantitative data from various studies, detailed experimental protocols, and visual representations of its molecular interactions to support further research and drug development.

Core Mechanisms of Immunomodulation

This compound exerts its immunomodulatory effects by targeting multiple, interconnected signaling pathways. Its primary mechanism involves the suppression of pro-inflammatory cascades while simultaneously activating protective anti-inflammatory and antioxidant responses.

Inhibition of Pro-inflammatory Signaling Pathways

a) TLR4/NF-κB and MAPK Pathways

The Toll-like receptor 4 (TLR4) signaling pathway is a critical initiator of the innate immune response, often triggered by lipopolysaccharide (LPS). Upon activation, TLR4 initiates downstream signaling cascades that lead to the activation of nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinases (MAPKs), including ERK, p38, and JNK[1][7]. These pathways are central to the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6[1][2].

Numerous studies have demonstrated that this compound effectively inhibits this axis. It has been shown to down-regulate the expression of TLR4 itself[7][8]. By doing so, it prevents the subsequent phosphorylation and degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the translocation of the active NF-κB p65 subunit to the nucleus, thereby suppressing the expression of inflammatory genes[2][8][9]. Concurrently, this compound inhibits the phosphorylation of ERK, p38, and JNK, further dampening the inflammatory response[1][2][7][10]. This comprehensive inhibition has been observed in various models, including LPS-induced mastitis, acute lung injury, and hepatic ischemia/reperfusion injury[1][8][10].

References

- 1. Frontiers | this compound: A Review of Its Pharmacology and Pharmacokinetics [frontiersin.org]

- 2. Traditional medicine this compound inhibits the inflammatory response in Raw 264.7 cells and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Attenuates Persistent Inflammation, Immune Suppression, and Catabolism Syndrome in a Septic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits neuroinflammation and neuronal apoptosis via targeting the JAK2/STAT3 signaling pathway in spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: A Review of Its Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. qascf.com [qascf.com]

- 7. This compound inhibits LPS-induced inflammatory mediator response by activating PPAR-γ in THP-1-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound attenuates inflammatory responses by interfering toll-like receptor 4/nuclear factor kappa B signaling pathway in lipopolysaccharide-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Protects Chondrocytes and Exhibits Anti-Inflammatory Effects via the NF-κB/ERK Pathway for Alleviating Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound protects against hepatic ischemia/reperfusion injury in mice by inhibiting the NF-κB/MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on Alpinetin's Antiviral Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpinetin, a naturally occurring flavonoid predominantly found in plants of the ginger family (Zingiberaceae), has garnered significant attention for its diverse pharmacological activities.[1][2] Accumulated evidence suggests that this compound possesses a broad range of properties, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] More recently, preliminary studies have begun to elucidate its potential as an antiviral agent, demonstrating inhibitory effects against a variety of viruses. This technical guide provides an in-depth overview of the initial research into this compound's antiviral activity, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Quantitative Data on Antiviral Activity

The antiviral efficacy of this compound has been quantified against several viruses. The following tables summarize the key inhibitory and cytotoxicity concentrations reported in preliminary studies.

| Virus | Assay Type | Cell Line | IC50 (µM) | TC50/CC50 (µM) | Therapeutic Index (TI) | Reference |

| Respiratory Syncytial Virus (RSV) | Not Specified | Not Specified | 77.0 | >462.5 | 6.0 | [3] |

| Parainfluenza Virus type 3 (Para 3) | Not Specified | Not Specified | 154.4 | >462.5 | 3.0 | [3] |

| Influenza A Virus (Flu A) | Not Specified | Not Specified | 308.5 | >462.5 | 1.5 | [3] |

| HIV-1 | Bioassay-guided fractionation | Not Specified | 130 | Not Specified | Not Specified | [3] |

Table 1: Antiviral Activity of this compound

IC50: 50% inhibitory concentration; TC50: 50% toxic concentration; CC50: 50% cytotoxic concentration; TI: Therapeutic Index (TC50/IC50 or CC50/IC50).

It is important to note that some studies have investigated extracts of Alpinia katsumadai, the plant source of this compound, which demonstrated notable antiviral activity against influenza viruses. While not representing pure this compound, these findings provide a valuable context for its potential.[4][5]

Experimental Protocols

The following sections detail the methodologies employed in key in vitro studies to assess the antiviral properties of this compound.

Antiviral Assay for Zika Virus (ZIKV)

This protocol outlines the investigation of this compound's effect on ZIKV-induced production of the pro-inflammatory cytokine IL-1β in human macrophages.[6]

-

Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured and differentiated into macrophages using phorbol 12-myristate 13-acetate (TPA).

-

Virus Infection: Differentiated THP-1 cells are infected with ZIKV at a Multiplicity of Infection (MOI) of 5 for 2 hours.

-

This compound Treatment: Following infection, the cells are treated with varying concentrations of this compound (e.g., 1.56, 3.13, 6.25, and 12.5 µM) or a vehicle control (DMSO) and incubated for 48 hours.

-

Quantification of IL-1β: The cell culture supernatants are collected, and the concentration of IL-1β is determined using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Viral Protein Analysis: Cell lysates are collected for Western blot analysis to detect the levels of viral proteins (e.g., ZIKV E and NS5 proteins) to ascertain if this compound directly inhibits viral replication.[6]

Time-of-Addition Antiviral Assay for Influenza Virus

This experimental design aims to identify the specific stage of the viral life cycle that is inhibited by the compound.[4][5]

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are grown in 96-well plates.

-

Pre-treatment Assay:

-

MDCK cells are incubated with non-cytotoxic concentrations of this compound for 12 hours prior to virus inoculation.

-

The compound is then removed, and the cells are washed before being infected with influenza virus (e.g., at 100 TCID50 - 50% Tissue Culture Infectious Dose).

-

-

Simultaneous Treatment Assay:

-

This compound is mixed with the influenza virus suspension and incubated together at 4°C for 1 hour.

-

The mixture is then added to the MDCK cells.

-

-

Post-treatment Assay:

-

MDCK cells are first infected with the influenza virus for 1 hour.

-

The virus inoculum is then removed, and media containing various concentrations of this compound is added to the cells.

-

-

Assessment of Antiviral Effect: The inhibition of viral replication is typically determined by observing the reduction of the cytopathic effect (CPE) or by quantifying viral yield through methods like plaque assays or quantitative PCR.[4][5]

Cytotoxicity Assay (MTT Assay)

This assay is crucial for determining the concentration at which a compound becomes toxic to the host cells, which is essential for calculating the therapeutic index.[7]

-

Cell Seeding: Host cells (e.g., Vero, MDCK, or THP-1) are seeded in 96-well plates.

-

Compound Incubation: The cells are incubated with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength to determine the percentage of cell viability compared to untreated controls. The 50% cytotoxic concentration (CC50) is then calculated.

Mandatory Visualizations

Signaling Pathway of this compound's Anti-Zika Virus Activity

The following diagram illustrates the proposed mechanism by which this compound inhibits Zika virus-induced inflammation.

Caption: this compound inhibits ZIKV-induced p38 MAPK activation.

Experimental Workflow for In Vitro Antiviral Assays

The diagram below outlines a general workflow for conducting in vitro antiviral experiments.

Caption: Workflow for in vitro antiviral screening.

Mechanistic Insights

This compound's antiviral effects appear to be multifaceted and are often linked to its well-documented anti-inflammatory and antioxidant properties.[8][9] The primary proposed mechanisms include:

-

Inhibition of Pro-inflammatory Cytokine Production: As demonstrated in studies with the Zika virus, this compound can suppress the production of key inflammatory mediators like IL-1β.[6] This is significant as many viruses trigger a "cytokine storm" that contributes to pathogenesis.

-

Modulation of Signaling Pathways:

-

MAPK Pathway: this compound has been shown to inhibit the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6] The activation of p38 MAPK is a common event in many viral infections and is often exploited by viruses to facilitate their replication.[10][11][12] By inhibiting this pathway, this compound can interfere with the viral life cycle.

-

NF-κB Pathway: While not observed in the context of ZIKV-induced inflammation, in other inflammatory models, this compound has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][13] The NF-κB pathway is a critical regulator of the inflammatory response and is often activated during viral infections.

-

-

Activation of the Nrf2 Pathway: this compound has been reported to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8] Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins, thereby protecting cells from oxidative stress, a common consequence of viral infections.

Conclusion

Preliminary studies provide compelling evidence for the antiviral potential of this compound against a range of viruses. Its mechanism of action appears to be closely tied to its ability to modulate host cell signaling pathways involved in inflammation and oxidative stress, particularly the MAPK and Nrf2 pathways. While the initial quantitative data is promising, further research is required to establish a broader spectrum of antiviral activity, elucidate the precise molecular targets, and evaluate its efficacy in in vivo models. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for future investigations into this compound as a potential therapeutic agent for viral diseases.

References

- 1. This compound: A Review of Its Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Review of Its Pharmacology and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound: A Review of Its Pharmacology and Pharmacokinetics [frontiersin.org]

- 4. In Vitro inhibitory activity of Alpinia katsumadai extracts against influenza virus infection and hemagglutination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound Suppresses Zika Virus-Induced Interleukin-1β Production and Secretion in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical toxicity test results of a new antiviralimmune-modulator compound consisting of flavonoid molecules (COVID-19 clinical trial preliminary data) [explorationpub.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound protects against hepatic ischemia/reperfusion injury in mice by inhibiting the NF-κB/MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Virus-induced p38 MAPK activation facilitates viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Virus-induced p38 MAPK activation facilitates viral infection [thno.org]

- 12. iris.unito.it [iris.unito.it]

- 13. researchgate.net [researchgate.net]

Unveiling the Antioxidant Potential of Alpinetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpinetin, a naturally occurring flavonoid predominantly found in the ginger family, has garnered significant scientific interest for its diverse pharmacological activities. Among these, its potent antioxidant properties stand out, positioning it as a promising candidate for the development of novel therapeutics against oxidative stress-mediated pathologies. This technical guide provides an in-depth exploration of the antioxidant attributes of this compound, detailing its mechanisms of action, summarizing key quantitative findings, and outlining the experimental protocols used in its evaluation. The primary focus is on its ability to modulate the Nrf2/HO-1 signaling pathway, a cornerstone of the cellular antioxidant defense system. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of this compound.

Introduction to this compound and Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key etiological factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and liver conditions.[1][2] Flavonoids, a class of plant secondary metabolites, are renowned for their antioxidant capabilities.[1] this compound (7-hydroxy-5-methoxyflavanone), a member of the flavanone subclass, has demonstrated significant antioxidant and anti-inflammatory effects in numerous preclinical studies.[1][2][3] Its protective effects are largely attributed to its flavonoid structure, which facilitates the donation of phenolic hydrogen atoms to effectively scavenge free radicals.[1]

Mechanism of Antioxidant Action

This compound exerts its antioxidant effects through a dual mechanism: direct scavenging of free radicals and, more significantly, the upregulation of endogenous antioxidant defense systems. The latter is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.

The Nrf2/HO-1 Signaling Pathway

The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress.[2] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or inducers like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a suite of cytoprotective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[2][4] this compound has been shown to promote the nuclear translocation of Nrf2, thereby enhancing the expression of these downstream antioxidant enzymes.[4][5]

Quantitative Data on Antioxidant Properties

The antioxidant efficacy of this compound has been quantified in various preclinical models. The following tables summarize the key findings from these studies.

Table 1: Effect of this compound on Markers of Lipid Peroxidation and Antioxidant Enzyme Activity in vivo

| Model System | Tissue | Treatment and Dosage | Effect on MDA Levels | Effect on SOD Activity | Effect on CAT Activity | Effect on GPx Activity | Citation(s) |

| Ischemic Stroke (Rat) | Cortex & Hippocampus | 50 and 100 mg/kg BW, i.p. | Significantly reduced | Significantly increased (at 100 mg/kg) | Significantly increased (at 100 mg/kg) | Significantly increased (at 50 and 100 mg/kg) | [6] |

| Alcoholic Liver Disease (Mouse) | Liver | Not specified | Significantly lower (0.89 ± 0.08 µmol/g tissue vs. 1.16 ± 0.14 in ethanol group) | Significantly increased (45.21 ± 10.93 U/mg protein vs. 25.81 ± 7.73 in ethanol group) | No significant change | Significantly increased | [7] |

| Liver Fibrosis (Mouse) | Liver | 15 and 60 mg/kg | Decreased | Increased | Increased | Increased | [8] |

| Sepsis (Mouse) | Lung & Spleen | 50 mg/kg, i.v. | Not reported | Significantly increased | Not reported | Not reported | [9] |

BW: Body Weight; i.p.: Intraperitoneal; i.v.: Intravenous; MDA: Malondialdehyde; SOD: Superoxide Dismutase; CAT: Catalase; GPx: Glutathione Peroxidase.

Table 2: Effect of this compound on Nrf2 and HO-1 Expression

| Model System | Treatment and Dosage | Effect on Nrf2 Expression | Effect on HO-1 Expression | Citation(s) | | :--- | :--- | :--- | :--- | | Iron Overload-induced Osteoarthritis (Mouse Chondrocytes) | Not specified | Upregulated (1.55 ± 0.17-fold vs. 1.18 ± 0.13 in iron overload group) | Upregulated (1.77 ± 0.20-fold vs. 1.27 ± 0.15 in iron overload group) |[4] | | Liver Fibrosis (Mouse) | 15 and 60 mg/kg | Increased nuclear expression | Increased protein expression |[8] | | Atherosclerosis (Mouse Macrophages) | Not specified | Increased nuclear translocation | Not specified |[5] |

Table 3: In Vitro Radical Scavenging Activity

| Assay | IC50 Value | Citation(s) |

| DPPH Radical Scavenging | Data for pure this compound is not readily available in the cited literature. Studies on related plant extracts show activity. | |

| ABTS Radical Scavenging | Data for pure this compound is not readily available in the cited literature. |

IC50: The concentration of a substance required to inhibit a biological process or response by 50%.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's antioxidant properties.

In Vivo Animal Study Workflow